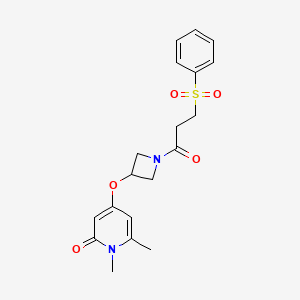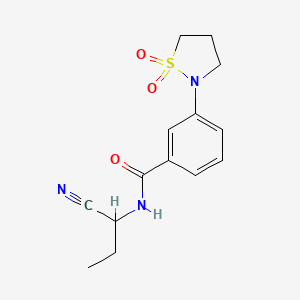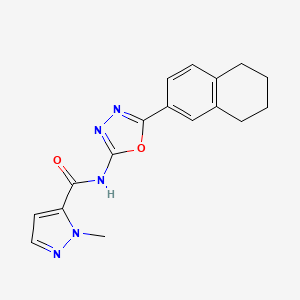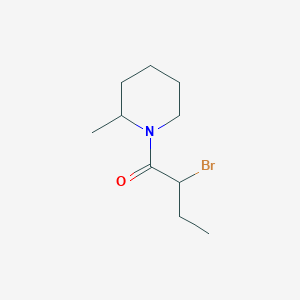
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a morpholino group, and a p-tolyl group, all connected through a urea linkage. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the morpholino or p-tolyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the urea linkage or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or p-tolyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the urea linkage may produce corresponding amines.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its interactions with biological targets can be studied to develop new treatments for various diseases.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, stabilizing the inhibitor-enzyme complex.
In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2-morpholinoethyl)urea: Lacks the p-tolyl group, which may result in different reactivity and applications.
1-Cyclohexyl-3-(2-piperidino-2-(p-tolyl)ethyl)urea: Contains a piperidino group instead of a morpholino group, potentially altering its biological activity and chemical reactivity.
1-Cyclohexyl-3-(2-morpholino-2-phenylethyl)urea: Substitutes the p-tolyl group with a phenyl group, which may affect its interactions with biological targets and its stability in chemical reactions.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-7-9-17(10-8-16)19(23-11-13-25-14-12-23)15-21-20(24)22-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJJMPYRCLDGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2848623.png)


![N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2848628.png)
![4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL](/img/structure/B2848632.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2848633.png)
![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)
![5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848636.png)


![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)

![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)
